molecular formula C17H22N4 B3326861 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine CAS No. 290297-24-4

6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine

Cat. No. B3326861
M. Wt: 282.4 g/mol
InChI Key: DKNJVXQYASCHAB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Safety And Hazards

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properties

IUPAC Name

4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c1-13-5-3-4-6-14(13)15-11-17(19-12-16(15)18)21-9-7-20(2)8-10-21/h3-6,11-12H,7-10,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNJVXQYASCHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2N)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine

Synthesis routes and methods

Procedure details

A suspension of 56 g (152 mmol) 2,2-dimethyl-N-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-propionamide in 1300 ml 3 N hydrochloric acid solution was heated to 90-95° C. overnight. The reaction mixture was cooled to room temperature, washed with three 500 ml portions diethyl ether and filtered over celite. The filtrate was diluted with 500 ml water and was adjusted to pH 7-8 by addition of 28% sodium hydroxide solution under ice cooling. The product was extracted with four 1000 ml portions of dichloromethane. The combined organic layers were washed with 500 ml brine, dried (magnesium sulfate) and evaporated to give 35 g (82%) of the title compound as a light brown oil.
Name
2,2-dimethyl-N-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-propionamide
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
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6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
Reactant of Route 3
6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
Reactant of Route 4
6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
Reactant of Route 5
6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine

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